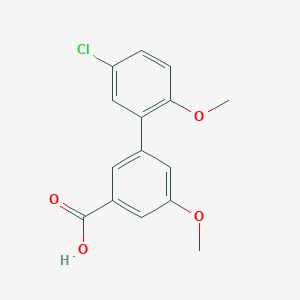
2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3-(3-trifluoromethylphenyl)benzoic acid, 95% (2M3TFPBA95%) is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline powder with a melting point of 166-168°C. The compound has been studied for its use in the synthesis of various compounds, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 2M3TFPBA95% is not well understood. However, it is believed that the compound acts as an acylating agent, forming a covalent bond between the carboxylic acid group of the molecule and an electron-rich aromatic ring. This covalent bond is then broken, releasing the aromatic ring and forming a new molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2M3TFPBA95% are not well understood. However, it is believed that the compound may have a variety of effects on the body, including the inhibition of enzymes involved in the breakdown of fatty acids, the inhibition of histamine release, and the inhibition of prostaglandin synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
2M3TFPBA95% has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize in large quantities. Additionally, it is a stable compound and is not easily degraded by heat or light. However, it is important to note that the compound is toxic and may cause skin irritation if it comes into contact with the skin.
Orientations Futures
There are a variety of potential future directions for the use of 2M3TFPBA95%. For example, further research could be conducted to better understand the mechanism of action of the compound and its biochemical and physiological effects. Additionally, further research could explore the potential applications of the compound in drug synthesis, agrochemicals, and other organic compounds. Finally, further research could explore the potential advantages and limitations of using the compound in lab experiments.
Méthodes De Synthèse
2M3TFPBA95% can be synthesized using a variety of methods, including the Friedel-Crafts acylation of trifluoromethylbenzene with 2-methylbenzoic acid in the presence of aluminum chloride. This method yields a product with a purity of 95%.
Applications De Recherche Scientifique
2M3TFPBA95% is widely used in scientific research applications, such as the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of a variety of other compounds, including polymers, dyes, and catalysts.
Propriétés
IUPAC Name |
2-methyl-3-[3-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-9-12(6-3-7-13(9)14(19)20)10-4-2-5-11(8-10)15(16,17)18/h2-8H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFIDFNFHJATNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691139 |
Source


|
| Record name | 2-Methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261585-65-2 |
Source


|
| Record name | 2-Methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














